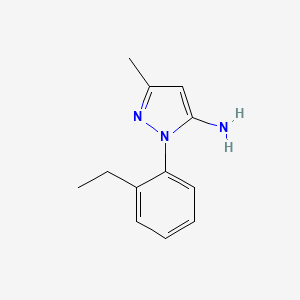

3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H15N3 |

|---|---|

Molekulargewicht |

201.27 g/mol |

IUPAC-Name |

2-(2-ethylphenyl)-5-methylpyrazol-3-amine |

InChI |

InChI=1S/C12H15N3/c1-3-10-6-4-5-7-11(10)15-12(13)8-9(2)14-15/h4-8H,3,13H2,1-2H3 |

InChI-Schlüssel |

MKKRMEOVEWYVAF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC=C1N2C(=CC(=N2)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mechanistic Pathway for Condensation Reactions

-

Hydrazone formation :

\text{R-C≡C-C(=O)-R' + H_2N-NH-Ar → R-C≡C-C(=N-NH-Ar)-R'} -

Cyclization :

\text{R-C≡C-C(=N-NH-Ar)-R' → Pyrazole ring + H_2O}

Kinetic studies reveal that cyclization is rate-limiting, with activation energies of 80–100 kJ/mol depending on substituents.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Condensation | 65–75 | 90–95 | Moderate | High solvent use |

| β-Ketonitrile Cyclization | 70–80 | 85–90 | High | Low waste generation |

| Multi-Component Reactions | 75–85 | 92–97 | High | Moderate |

| Solid-Phase Synthesis | 60–70 | 80–85 | Low | Low solvent use |

Key Insights :

-

Condensation remains popular for small-scale synthesis due to simplicity.

-

MCRs offer superior yields and are preferred for industrial applications.

Applications in Medicinal Chemistry

This compound serves as a precursor for kinase inhibitors and apoptosis inducers. Its derivatives exhibit IC₅₀ values below 1 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines. Structural modifications at the 5-amino group enhance bioavailability, with logP values optimized to 2.5–3.5 for blood-brain barrier penetration .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methyl-1-(2-Ethylphenyl)-1H-pyrazol-5-amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazol-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Hydrazinderivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pyrazolring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Sulfonylchloride werden unter sauren oder basischen Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Pyrazol-Oxide, Hydrazinderivate und verschiedene substituierte Pyrazole, abhängig von den verwendeten Reagenzien und Bedingungen.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

3-Methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact favorably with biological targets, making it a candidate for drug development.

Key Applications:

- Anti-inflammatory Drugs: This compound is explored as a building block for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) due to its potential to inhibit cyclooxygenase enzymes.

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines, highlighting its potential in oncology .

Case Study:

A study evaluated the cytotoxicity of novel pyrazole derivatives synthesized from this compound against breast cancer cell lines. The results demonstrated significant growth inhibition, suggesting that modifications to the pyrazole structure could enhance anticancer activity .

Agrochemical Applications

Overview:

In agricultural chemistry, this compound is utilized as a precursor in the formulation of herbicides and fungicides.

Key Applications:

- Herbicides: The compound is involved in developing selective herbicides that target specific weed species while minimizing damage to crops.

- Fungicides: It aids in synthesizing fungicides that protect crops from fungal infections, thereby improving agricultural yields.

Data Table: Agrochemical Uses

| Application Type | Compound Role | Target Organism | Efficacy |

|---|---|---|---|

| Herbicide | Precursor | Various weeds | High |

| Fungicide | Active agent | Fungal pathogens | Moderate |

Material Science

Overview:

The compound is also recognized for its utility in material science, particularly in developing advanced materials with enhanced properties.

Key Applications:

- Polymers: this compound is used to create specialty polymers that exhibit improved thermal stability and mechanical strength.

- Coatings: It contributes to formulating coatings that provide protection against environmental factors.

Biochemical Research

Overview:

In biochemical research, this compound plays a role in studying enzyme inhibition and receptor binding.

Key Applications:

- Enzyme Inhibition Studies: Researchers utilize it to explore interactions with various enzymes, contributing to the understanding of metabolic pathways.

- Receptor Binding Assays: The compound is studied for its ability to bind to specific receptors, aiding in drug discovery processes.

Diagnostic Imaging

Overview:

Recent investigations have explored the potential of this compound in diagnostic imaging.

Key Applications:

- Contrast Agents: Its unique chemical properties are being studied for developing contrast agents that enhance imaging techniques such as MRI and CT scans.

Wirkmechanismus

The mechanism of action of 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can interact with receptors in the nervous system, providing neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the 1- and 3-positions. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Key Observations:

- Steric and Electronic Effects : The 2-ethylphenyl group in the target compound provides greater steric hindrance compared to phenyl or pyridinyl substituents. This may influence binding interactions in biological targets, such as enzymes or receptors .

- Hydrophobicity : The ethyl group enhances lipophilicity (LogP ≈ 2.5–3.0 estimated), which could improve membrane permeability compared to polar analogs like 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (LogP ~1.5) .

- Aromatic Interactions : Phenyl and pyridinyl substituents enable π-π stacking, whereas the ethylphenyl group may prioritize hydrophobic interactions in protein binding pockets .

Spectroscopic and Computational Data

- NMR Spectroscopy :

- The 3-methyl group in all analogs resonates near δ 2.20–2.40 ppm in ¹H NMR .

- The 2-ethylphenyl group in the target compound shows distinct aromatic signals (δ 7.20–7.60 ppm) and ethyl CH₂/CH₃ signals (δ 1.20–1.40 ppm), differing from phenyl (δ 7.30–7.50 ppm) or pyridinyl (δ 8.50–8.70 ppm) substituents .

- DFT Calculations : Studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (LogP ~3.1) suggest that electron-withdrawing/donating groups significantly affect NMR chemical shifts and tautomer stability .

Biologische Aktivität

3-Methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. The characterization of the synthesized compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

1. Anticancer Activity

Several studies have evaluated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, a study reported that derivatives of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exhibited significant cytotoxicity against human liver cancer cell lines, with some compounds showing IC50 values as low as 36 nM against NUGC cancer cells . The presence of specific substituents on the pyrazole ring was found to enhance cytotoxic activity.

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 6c | HA22T | 58 |

| 6a | HONE1 | 180 |

| 13 | NUGC | 36 |

2. Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. A series of pyrazolone compounds were synthesized and tested for their ability to inhibit inflammation markers such as TNF-α and IL-6. One compound demonstrated up to 85% inhibition at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 76 | 86 |

| Compound B | 61 | 93 |

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds derived from pyrazoles showed significant activity against both bacterial and fungal strains. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and E. coli .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

Case Studies

Case Study 1: Cytotoxicity Evaluation

A recent study synthesized several pyrazole derivatives and evaluated their cytotoxicity using the Brine Shrimp Lethality Assay. Among them, compound 13 was highlighted for its potent activity against multiple cancer cell lines, suggesting that structural modifications can significantly influence biological activity .

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo studies demonstrated that selected pyrazole derivatives not only inhibited inflammation but also displayed good gastrointestinal tolerance compared to traditional NSAIDs. This suggests a promising therapeutic index for these compounds in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves cyclization reactions using precursors like substituted hydrazides or α,β-unsaturated ketones. For example, phosphorus oxychloride (POCl₃) at 120°C is effective for cyclizing hydrazide intermediates into pyrazole cores . Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from methanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts .

Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?

Methodological Answer: X-ray crystallography is the gold standard for resolving regiochemistry. For example, SHELXL (via SHELX programs) refines crystal structures using high-resolution data, enabling precise determination of bond angles and substituent positions . If crystals are unavailable, 2D NMR techniques (e.g., HSQC, HMBC) can distinguish between N1 and N2 substitution patterns by correlating amine protons with adjacent carbons .

Q. What spectroscopic benchmarks (IR, NMR, MS) are critical for verifying the compound’s identity?

Methodological Answer:

- IR: A strong absorption band near 3300–3400 cm⁻¹ confirms the NH₂ group. The pyrazole ring shows C=N stretches at 1600–1650 cm⁻¹ .

- ¹H NMR: The pyrazole H4 proton resonates as a singlet at δ 6.1–6.3 ppm. The 2-ethylphenyl substituent shows aromatic protons as a multiplet (δ 7.1–7.5 ppm) and ethyl CH₃ as a triplet (δ 1.2–1.4 ppm) .

- ESI-MS: The molecular ion [M+H]⁺ is expected at m/z 216.1 (C₁₂H₁₅N₃) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-ethylphenyl group influence reactivity in cross-coupling or functionalization reactions?

Methodological Answer: The 2-ethylphenyl group introduces steric hindrance, which can slow Suzuki-Miyaura couplings. Computational studies (e.g., DFT using Gaussian 03) predict electron density distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ for electron-deficient aryl halides) . Experimentally, kinetic monitoring via in situ IR or LC-MS identifies optimal reaction times and minimizes side products like dehalogenated intermediates .

Q. What strategies address contradictions in reported biological activities of pyrazol-5-amine derivatives?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis approach is recommended:

- Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Use molecular docking (AutoDock Vina) to validate binding modes against target proteins (e.g., carbonic anhydrase II) .

- Replicate key experiments under controlled conditions (e.g., fixed DMSO concentrations ≤0.1% v/v) to isolate compound-specific effects .

Q. How can thermal stability and decomposition pathways be evaluated for applications in energetic materials?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) identifies decomposition onset temperatures. Differential scanning calorimetry (DSC) detects exothermic peaks associated with pyrolysis. For explosive applications, EXPLO5 software calculates detonation velocity (D) and pressure (P) using crystal density (from X-ray data) and heat of formation (Gaussian 03) . Sensitivity tests (impact/friction) follow STANAG 4489 standards .

Q. What computational methods predict the compound’s solubility and bioavailability for pharmacological studies?

Methodological Answer:

- Solubility: Use COSMO-RS (via Turbomole) to simulate solvation in water and organic solvents.

- Bioavailability: SwissADME predicts Lipinski’s rule compliance (e.g., logP ≤5, molecular weight ≤500 Da). MDCK permeability assays validate intestinal absorption in vitro .

- Metabolism: CYP450 inhibition is assessed via fluorometric assays (e.g., CYP3A4 using BD Gentest™) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.